1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene is an organic compound with the molecular formula C8H7BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a chloromethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination and chlorination of 2-methylbenzene (toluene). The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are effective.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: The major product is 4-chloro-5-(chloromethyl)-2-methylbenzoic acid.
Reduction: The major product is 4-chloro-5-(chloromethyl)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through the formation of an intermediate aldehyde. In reduction reactions, the halogen atoms are removed, resulting in the formation of hydrocarbons.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-nitrobenzene
- 1-Bromo-3-chloro-5-iodobenzene
- 1-Bromo-4-chlorocyclohexane
Uniqueness
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-bromo-4-chloro-5-(chloromethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXPDUDLFKNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.